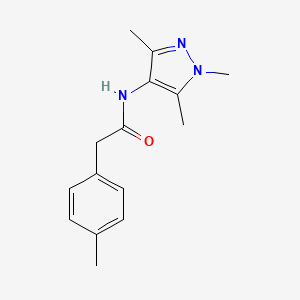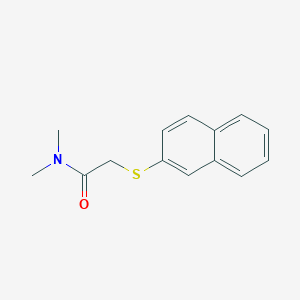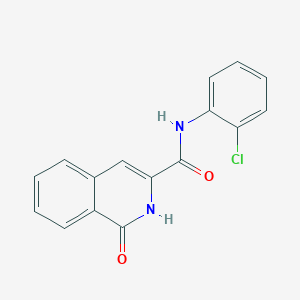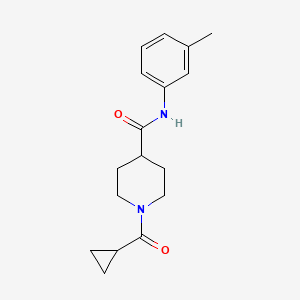
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAP belongs to the class of pyrazole compounds and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Wirkmechanismus
The exact mechanism of action of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it is believed that 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to reduce fever in animal models of pyrexia. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to be well-tolerated in animal studies and has not been associated with any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potential therapeutic applications. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its limited solubility in water, which may make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is to further explore the mechanism of action of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. Another direction is to investigate the potential therapeutic applications of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in various inflammatory conditions. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. Finally, more research is needed to investigate the potential adverse effects of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide and to determine its safety profile.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction between 4-methylacetophenone and 1,3,5-trimethylpyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization to obtain 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been tested in vitro and has been found to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-7-13(8-6-10)9-14(19)16-15-11(2)17-18(4)12(15)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKKTHFNJJSPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)






